

# Application Note: Spectroscopic Data Interpretation for the Characterization of Vellosiminol

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## Compound of Interest

Compound Name: *Sarpagan-17-ol*

Cat. No.: B1261461

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## Introduction

Vellosiminol, a naturally occurring indole alkaloid with the molecular formula C<sub>19</sub>H<sub>22</sub>N<sub>2</sub>O, is a compound of significant interest to researchers in natural product chemistry and drug development. Its complex polycyclic structure necessitates a comprehensive analytical approach for unambiguous characterization. This application note provides a detailed protocol for the interpretation of spectroscopic data—including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)—for the structural elucidation of Vellosiminol. Due to the limited availability of published spectroscopic data for Vellosiminol, this document will use data from a closely related indole alkaloid, Vellosimine (C<sub>19</sub>H<sub>20</sub>N<sub>2</sub>O), as an illustrative example to guide researchers in the characterization process. The methodologies and interpretation principles described herein are directly applicable to the analysis of Vellosiminol.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data that would be expected for an indole alkaloid of the Vellosiminol class. The data presented is for the related compound Vellosimine and serves as a guide for interpretation.

Table 1: Mass Spectrometry Data

Parameter	Value	Interpretation
Molecular Formula	C19H22N2O	-
Molecular Weight	294.39 g/mol	-
Ionization Mode	ESI+	Protonated molecule [M+H] <sup>+</sup>
Expected m/z	295.1754	High-resolution mass spectrometry for elemental composition confirmation

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~3400 (broad)	N-H stretch (indole)
~3350 (sharp)	O-H stretch (alcohol)
~2920, 2850	C-H stretch (aliphatic)
~1610	C=C stretch (aromatic)
~1460	C-H bend (aliphatic)
~1050	C-O stretch (alcohol)

Table 3: <sup>1</sup>H NMR Spectroscopic Data (500 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Proposed Assignment
8.10	br s	1H	-	Indole N-H
7.55	d	1H	7.8	Ar-H
7.30	d	1H	8.1	Ar-H
7.15	t	1H	7.5	Ar-H
7.10	t	1H	7.5	Ar-H
4.15	d	1H	5.0	H-C-O
3.80 - 2.50	m	~10H	-	Aliphatic protons
1.70	s	3H	-	CH <sub>3</sub>
1.20	t	3H	7.2	Ethyl CH <sub>3</sub>

Table 4: <sup>13</sup>C NMR Spectroscopic Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Proposed Assignment
136.5	Ar-C (quaternary)
127.8	Ar-C (quaternary)
122.0	Ar-CH
120.0	Ar-CH
118.5	Ar-CH
111.0	Ar-CH
108.2	Ar-C (quaternary)
70.1	H-C-O
60.5	Aliphatic C
55.0 - 20.0	Multiple aliphatic carbons
25.5	CH <sub>3</sub>
12.5	Ethyl CH <sub>3</sub>

## Experimental Protocols

### Isolation of Vellosiminol

A generalized protocol for the isolation of indole alkaloids from plant material is as follows:

- Extraction: Dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for 48-72 hours.
- Acid-Base Partitioning: The crude extract is concentrated under reduced pressure and then subjected to acid-base partitioning. The extract is dissolved in 5% aqueous HCl and washed with ethyl acetate to remove neutral and acidic compounds. The acidic aqueous layer is then basified with NH<sub>4</sub>OH to pH 9-10 and extracted with dichloromethane to obtain the crude alkaloid fraction.
- Chromatographic Purification: The crude alkaloid extract is purified using a combination of chromatographic techniques, such as column chromatography on silica gel or alumina,

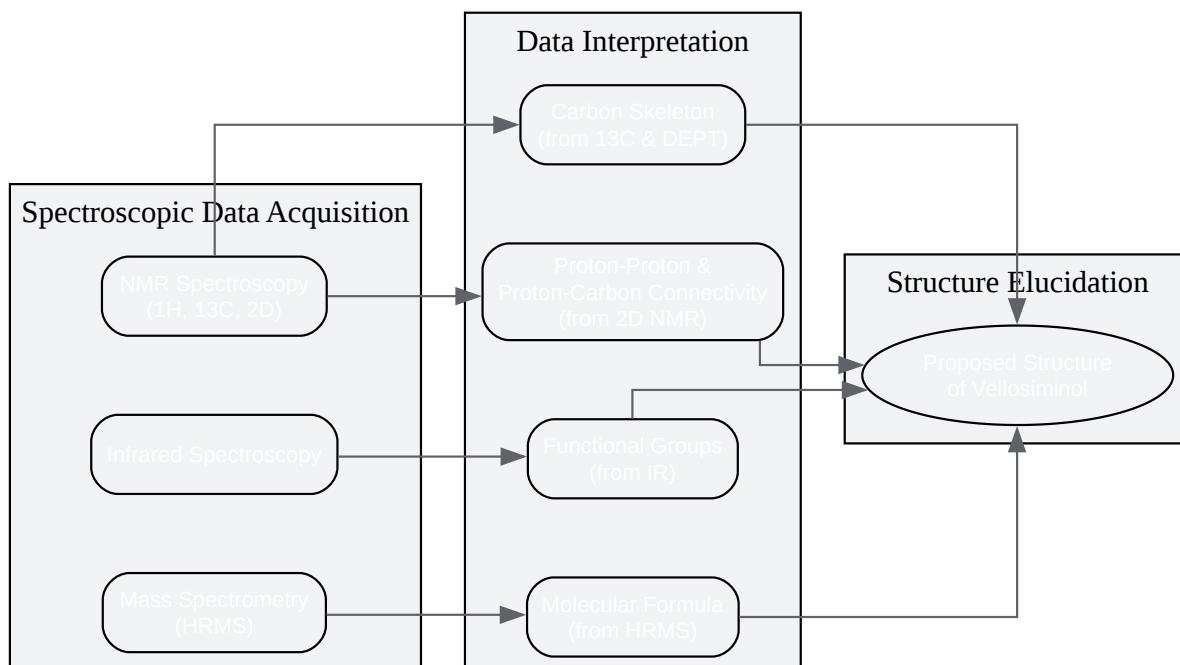
followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure Vellosiminol.

## Spectroscopic Analysis

- Mass Spectrometry (MS): High-resolution mass spectra are acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) in positive ion mode.
- Infrared (IR) Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using a KBr pellet or as a thin film on a NaCl plate.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 500 MHz or higher field NMR spectrometer using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent and tetramethylsilane (TMS) as the internal standard. 2D NMR experiments, such as COSY, HSQC, and HMBC, are performed to aid in the complete assignment of proton and carbon signals.

## Data Interpretation and Structural Elucidation

The structural elucidation of Vellosiminol is achieved by a synergistic interpretation of the data obtained from various spectroscopic techniques.

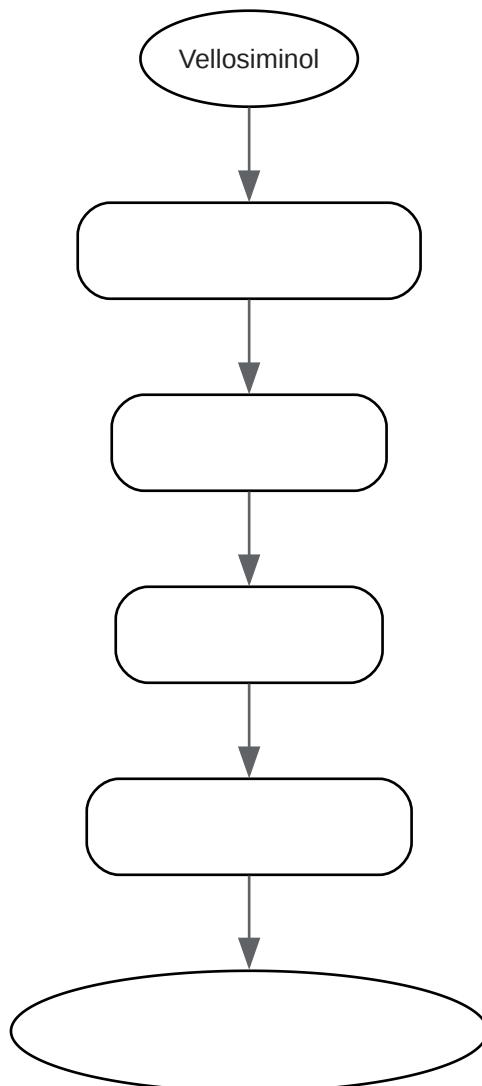


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Caption: Workflow for the structural elucidation of Vellosiminol.

## Potential Biological Signaling Pathways

Indole alkaloids are known to interact with various biological targets. While the specific signaling pathways for Vellosiminol are yet to be fully elucidated, related compounds have been shown to modulate neurotransmitter receptors and ion channels. A hypothetical signaling pathway is illustrated below.



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